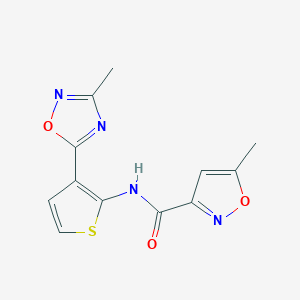

5-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)isoxazole-3-carboxamide

Description

Properties

IUPAC Name |

5-methyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O3S/c1-6-5-9(16-18-6)10(17)14-12-8(3-4-20-12)11-13-7(2)15-19-11/h3-5H,1-2H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYWQLUZPTXNGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=C(C=CS2)C3=NC(=NO3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Similar compounds have been found to interact with various enzymes, proteins, and other biomolecules. These interactions can influence biochemical reactions, potentially leading to changes in cellular function.

Biological Activity

5-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)isoxazole-3-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an isoxazole ring and a thiophene moiety. Its molecular formula is , with a molecular weight of approximately 288.31 g/mol. The presence of oxadiazole and isoxazole rings suggests potential interactions with various biological targets.

Research indicates that compounds containing oxadiazole and isoxazole derivatives often exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific mechanisms by which this compound exerts its effects are still under investigation but may involve:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in cancer cell proliferation.

- Modulation of Signal Transduction Pathways : The compound may interfere with signaling pathways that regulate cell growth and survival.

- Induction of Apoptosis : Evidence suggests that oxadiazole derivatives can trigger programmed cell death in cancer cells.

Anticancer Activity

Several studies have explored the anticancer potential of similar compounds. For instance, derivatives containing oxadiazole rings have demonstrated significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 (breast cancer) | 2.58 |

| Other oxadiazole derivatives | HCT116 (colon cancer) | 0.20 - 2.58 |

These findings suggest that the compound may possess similar or enhanced activity compared to other known anticancer agents.

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been reported. In vitro studies indicate that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.

Case Studies

- Study on Anticancer Activity : A recent study evaluated the efficacy of several oxadiazole derivatives against a panel of human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited IC50 values ranging from 0.20 to 48 µM across different cell lines .

- Antimicrobial Evaluation : Another study assessed the antimicrobial activity of a series of oxadiazole compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibitory effects at concentrations as low as 10 µg/mL .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C12H10N4O3S

- Molecular Weight : 290.3 g/mol

- CAS Number : 2034327-11-0

The structure includes functional groups such as an isoxazole ring, a thiophene ring, and a 1,2,4-oxadiazole ring, which are often associated with bioactive compounds. These structural features suggest potential interactions with biological targets.

Anticancer Activity

Recent studies indicate that compounds containing oxadiazole and isoxazole moieties exhibit significant anticancer properties. For instance, similar compounds have been evaluated for their ability to inhibit cancer cell growth in various tumor types. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways.

Case Study : A related study demonstrated that derivatives of oxadiazole showed promising results against specific cancer cell lines, achieving growth inhibition percentages exceeding 70% in some cases . This suggests that 5-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)isoxazole-3-carboxamide might exhibit similar or enhanced anticancer effects.

Antiviral Properties

Compounds with structural similarities to this compound have also been investigated for antiviral activities. The presence of the oxadiazole group is crucial in enhancing antiviral efficacy by interfering with viral replication mechanisms.

Research Findings : A study focusing on oxadiazole derivatives reported effective inhibition of viral replication in vitro, indicating that this compound could be a candidate for further antiviral research .

Anti-inflammatory Effects

The anti-inflammatory properties of compounds containing the isoxazole and thiophene rings have been documented. These compounds are believed to modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response.

Evidence : In vitro assays have shown that similar compounds can significantly reduce pro-inflammatory cytokine production in activated immune cells . This suggests potential therapeutic applications for inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Key Comparative Insights

Binding Affinity and Protein Interactions

- The benzoic acid derivative (3-{[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]carbamoyl}benzoic acid) exhibits moderate binding energy (-7.24 kcal/mol) with the RPS3 protein, forming hydrogen bonds with residues Arg54, Arg94, and Gln101 . The target compound, lacking a carboxylic acid group but featuring a thiophene ring, may exhibit altered binding kinetics due to differences in hydrophobicity and hydrogen-bonding capacity.

Physicochemical Properties

- Compounds with carboxylic acid substituents (e.g., 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid) demonstrate higher hydrophilicity and melting points (>260°C) , whereas the target compound’s carboxamide and thiophene groups likely enhance lipophilicity, improving membrane permeability.

Toxicity Considerations

- Safety data for related compounds (e.g., N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl}pyrazine-2-carboxamide) indicate risks of skin/eye irritation and respiratory toxicity . These findings suggest that structural modifications in the target compound’s thiophene and isoxazole groups could mitigate or alter such hazards.

Preparation Methods

Claisen Condensation and Cyclization

The isoxazole core is synthesized via a Claisen condensation between dimethyl oxalate and acetone, producing methyl acetylacetonate. Subsequent cyclization with hydroxylamine hydrochloride under basic conditions (e.g., sodium methoxide) forms 5-methylisoxazole-3-methyl carboxylate . Key parameters include:

- Solvent : Methanol or ethanol

- Temperature : -5°C to 60°C

- Catalyst : Sodium methoxide (1–2 mol equivalents)

Mechanistic Insight :

- Condensation :

$$

\text{Dimethyl oxalate} + \text{Acetone} \xrightarrow{\text{NaOMe}} \text{Methyl acetylacetonate} + 2\text{MeOH}

$$ - Cyclization :

$$

\text{Methyl acetylacetonate} + \text{NH}2\text{OH·HCl} \rightarrow \text{5-Methylisoxazole-3-methyl carboxylate} + \text{HCl} + \text{H}2\text{O}

$$

Carboxylate Hydrolysis and Activation

The methyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH or HCl, followed by activation via coupling reagents (e.g., EDC, DCC) for subsequent amidation.

Synthesis of 3-(3-Methyl-1,2,4-Oxadiazol-5-yl)Thiophen-2-Amine

Thiophene Carboxylic Acid Derivative Preparation

The thiophene ring is functionalized at the 2-position with a carboxylic acid group. Commercial thiophene-2-carboxylic acid serves as a starting material.

Amidoxime Formation and Cyclization

The carboxylic acid is converted to an amidoxime via reaction with hydroxylamine in the presence of a coupling agent (e.g., EDC). Cyclization with acetic anhydride forms the 3-methyl-1,2,4-oxadiazole ring:

Reaction Pathway :

$$

\text{Thiophene-2-carboxylic acid} \xrightarrow{\text{NH}2\text{OH, EDC}} \text{Thiophene-2-carboxamidoxime} \xrightarrow{\text{Ac}2\text{O}} \text{3-(3-Methyl-1,2,4-oxadiazol-5-yl)thiophene}

$$

Optimization Notes :

Nitro Reduction to Amine

The thiophene’s 3-position is nitrated, followed by reduction to an amine using Pd/C and H₂ or SnCl₂/HCl.

Amide Bond Formation

Coupling Reaction

The final step involves coupling 5-methylisoxazole-3-carboxylic acid with 3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-amine using a carbodiimide reagent (e.g., EDC, HOBt):

Reaction Conditions :

Mechanism :

$$

\text{R-COOH} + \text{R'-NH}_2 \xrightarrow{\text{EDC/HOBt}} \text{R-C(O)-NH-R'} + \text{Urea byproduct}

$$

Alternative Synthetic Routes and Comparative Analysis

One-Pot Oxadiazole Formation

Recent advancements utilize T3P® (propylphosphonic anhydride) for simultaneous amidoxime activation and cyclization, reducing step count and improving yield (80–90%).

Microwave-Assisted Synthesis

Microwave irradiation (100–150°C, 20–30 min) accelerates cyclization steps, enhancing regioselectivity and reducing reaction time.

Green Chemistry Approaches

Water-mediated cyclization under ultrasound irradiation achieves 65–70% yield, avoiding toxic solvents.

Challenges and Optimization Strategies

Regioselectivity in Oxadiazole Formation :

Amidation Side Reactions :

Purification Difficulties :

- Silica gel chromatography (EtOAc/hexane) isolates the final product.

Q & A

Q. What are the recommended synthetic routes for 5-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)isoxazole-3-carboxamide, and how can reaction yields be optimized?

Methodological Answer: The compound can be synthesized via multi-step condensation reactions. A common approach involves:

Isoxazole-3-carboxylic acid activation : Use thionyl chloride (SOCl₂) in dry THF to convert the carboxylic acid to its acyl chloride intermediate .

Amide coupling : React the acyl chloride with a thiophene-2-amine derivative (e.g., 3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-amine) in the presence of triethylamine (Et₃N) to form the amide bond .

Purification : Employ reverse-phase HPLC for isolation, achieving yields of 18–47% depending on substituent steric effects and reaction conditions .

Optimization Tips :

- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.

- Adjust stoichiometry (1.43 equiv SOCl₂, 4 equiv Et₃N) to drive the reaction to completion .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 7.2–7.5 ppm for thiophene and isoxazole rings) and confirm carbonyl groups (δ ~170 ppm for amide C=O) .

- HRMS (ESI-TOF) : Verify molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .

- IR Spectroscopy : Detect functional groups (e.g., amide N-H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .

Priority Data : - Assign all aromatic protons and heterocyclic carbons to validate regiochemistry.

- Cross-check melting points (e.g., 214–216°C ) to confirm purity.

Q. How can researchers design initial biological assays to evaluate this compound’s activity?

Methodological Answer:

- Mitochondrial assays : Test inhibitory effects on mitochondrial permeability transition (mPT) using isolated mouse liver mitochondria. Monitor calcium retention capacity (CRC) with Calcium Green-5N dye .

- Cell-based assays : Use zebrafish embryos or cultured mammalian cells (e.g., HepG2) to assess cytotoxicity (IC₅₀) and mitochondrial membrane potential (ΔΨm) via Rh123 fluorescence .

- Controls : Include cyclosporin A (CsA) as a positive mPT inhibitor and DMSO vehicle controls to normalize solvent effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed for analogs of this compound?

Methodological Answer:

Core modifications : Synthesize analogs with variations in:

- Isoxazole substituents : Replace the 5-methyl group with halogens or electron-withdrawing groups .

- Oxadiazole ring : Test 1,3,4-oxadiazole vs. 1,2,4-oxadiazole isomers .

Biological evaluation : Screen analogs in parallel assays (e.g., mitochondrial CRC, cytotoxicity) to correlate substituents with activity.

Computational modeling : Use docking studies (e.g., AutoDock Vina) to predict binding interactions with targets like GSK-3β .

Data Analysis :

- Plot substituent electronic parameters (Hammett σ) against biological activity to identify key SAR trends.

Q. How should researchers resolve contradictions in biological data (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

Standardize assay conditions :

- Use identical mitochondrial isolation protocols (e.g., C57BL6/J mice, sucrose-based buffer ).

- Control DMSO concentration (≤1% v/v) to avoid solvent-induced artifacts .

Validate purity : Re-characterize compounds via HPLC and NMR to rule out batch-to-batch variability.

Cross-validate models : Compare data from isolated mitochondria, cell lines, and in vivo models (e.g., zebrafish) to confirm target specificity .

Q. What in vivo models are suitable for evaluating this compound’s pharmacokinetics and toxicity?

Methodological Answer:

- Zebrafish embryos : Assess developmental toxicity (e.g., LC₅₀) and bioavailability via microinjection .

- Rodent models : Perform pharmacokinetic studies in mice (oral/IP administration) with LC-MS/MS quantification of plasma/tissue concentrations .

- Metabolic stability : Incubate with liver microsomes to identify major metabolites (e.g., CYP450-mediated oxidation) .

Q. How can the compound’s stability under physiological conditions be rigorously tested?

Methodological Answer:

pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h. Monitor degradation via HPLC .

Light/thermal stability : Expose solid/liquid samples to UV light (254 nm) and 40°C for 72h. Track decomposition by TLC .

Plasma stability : Incubate with mouse/human plasma (37°C, 1h). Precipitate proteins with acetonitrile and analyze supernatant via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.